molecular formula C11H11N3O3 B1622370 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 860612-22-2

2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B1622370
CAS No.: 860612-22-2
M. Wt: 233.22 g/mol
InChI Key: PPRJOVZBRBNZDJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Identification

The compound’s IUPAC name, 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid , reflects its structural features with precision. Breaking down the nomenclature:

  • 1H-1,2,4-triazole : The parent heterocycle contains three nitrogen atoms at positions 1, 2, and 4.
  • 4-(p-tolyl) : A para-methyl-substituted phenyl group is attached to position 4 of the triazole ring.
  • 5-Oxo : A ketone group is present at position 5.
  • 4,5-dihydro : Partial saturation between positions 4 and 5 reduces aromaticity in this region.
  • 1-yl acetic acid : An acetic acid substituent is bonded to position 1 via a methylene bridge.

The molecular formula is C₁₁H₁₁N₃O₃ , with a molecular weight of 233.22 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 860612-22-2
SMILES O=C(O)CN1N=CN(C2=CC=C(C)C=C2)C1=O
MDL Number MFCD03848396

Alternative names include 1H-1,2,4-triazol-1-ylacetic acid derivative and 4-(p-tolyl)-5-oxo-4,5-dihydrotriazole acetic acid , though these are non-IUPAC designations.

Historical Context in Heterocyclic Chemistry Research

The discovery of 1,2,4-triazoles dates to 1885, when Bladin first described the triazole ring system. However, derivatives like this compound emerged more prominently in the late 20th century, driven by advances in heterocyclic synthesis. Early methods for triazole functionalization, such as the Einhorn–Brunner and Pellizzari reactions, laid the groundwork for later modifications.

A pivotal development was the incorporation of carboxylic acid groups into triazole scaffolds to enhance solubility and bioactivity. For example, 1,2,4-triazole-1-acetic acid (CAS 28711-29-7) became a model for studying structure-activity relationships. The target compound’s synthesis likely evolved from these efforts, utilizing hydrazide intermediates and cyclization strategies, as seen in analogous triazole-thiol syntheses.

Recent innovations, such as continuous-flow chemistry (e.g., metal-free triazole ring construction), have improved the efficiency of synthesizing derivatives like this compound. Its structural complexity—combining a dihydrotriazole core with a p-tolyl group—reflects modern trends in designing molecules with tailored electronic and steric properties for applications in catalysis and drug discovery.

Position Within 1,2,4-Triazole Derivative Classifications

This compound belongs to three subclasses of 1,2,4-triazole derivatives:

  • Dihydrotriazoles : The 4,5-dihydro moiety introduces partial saturation, altering electronic conjugation and reactivity compared to fully aromatic triazoles.
  • Aryl-Substituted Triazoles : The p-tolyl group at position 4 imparts hydrophobicity and steric bulk, influencing intermolecular interactions.
  • Carboxylic Acid Derivatives : The acetic acid side chain enables salt formation, hydrogen bonding, and further functionalization (e.g., esterification).

Compared to other derivatives:

  • Triazole-thiols (e.g., 4-phenyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol) lack the oxo and carboxylic acid groups, limiting their polarity.
  • Antifungal triazoles (e.g., fluconazole) prioritize halogenated aryl groups over acetic acid chains.
  • Metal-coordinating triazoles often feature nitrogen-rich substituents rather than carboxylic acids.

The compound’s unique blend of features positions it as a hybrid scaffold, bridging medicinal chemistry (via the p-tolyl group) and materials science (via the acetic acid’s coordinating potential).

Properties

IUPAC Name

2-[4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-8-2-4-9(5-3-8)13-7-12-14(11(13)17)6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRJOVZBRBNZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363369
Record name 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860612-22-2
Record name 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired triazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced triazole derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical agent due to its biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. This suggests that 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid could be effective against various bacterial and fungal strains .
  • Anti-inflammatory Properties : Triazole derivatives are often investigated for their anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit inflammatory pathways .

Agricultural Applications

In agriculture, compounds similar to this compound are being explored as:

  • Fungicides : Due to their fungicidal properties, triazole compounds can be utilized to protect crops from fungal infections .
  • Plant Growth Regulators : Some studies suggest that triazoles can modulate plant growth by affecting hormone levels and metabolic processes .

Material Science

This compound's unique chemical structure allows for potential applications in material science:

  • Polymer Chemistry : The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. Research is ongoing to explore these modifications for advanced materials .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with triazole-based fungicides demonstrated a significant reduction in fungal diseases compared to untreated controls. This highlights the potential agricultural benefits of using compounds like this compound as effective fungicides .

Mechanism of Action

The mechanism of action of 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural variations and inferred physicochemical properties of Compound A compared to its analogs:

Compound Name / ID Substituents (Triazolone Ring) Molecular Formula Key Features
Compound A (Target) 4-p-tolyl, 1-acetic acid C₁₁H₁₁N₃O₃ Enhanced lipophilicity due to aromatic p-tolyl; acidic carboxyl group.
2-(4-Methyl-5-oxo-triazol-1-yl)acetic acid (CID 71757506) 4-methyl, 1-acetic acid C₅H₇N₃O₃ Smaller alkyl substituent; higher solubility in polar solvents.
Ethyl 2-[4-(4-methylphenyl)-5-oxo-triazol-1-yl]acetate (CAS 81581-05-7) 4-p-tolyl, 1-ethyl ester C₁₃H₁₅N₃O₃ Ester form improves membrane permeability but reduces acidity.
2-{3-(4-Chlorobenzyl)-5-oxo-triazol-1-yl}-N′-phenylethanethioyl acetohydrazide 3-(4-chlorobenzyl), 1-acetohydrazide C₂₀H₁₈ClN₅O₂S Bulky substituents reduce metabolic stability; thioamide enhances bioactivity.
2-Methoxy-4-({[(5-oxo-3,4-diphenyl-triazol-1-yl)acetyl]hydrazono}methyl)phenyl ester 3,4-diphenyl, 1-acetylhydrazone C₂₆H₂₂N₆O₅S Extended conjugation increases UV absorption; complex structure limits solubility.

Research Implications and Challenges

  • Drug Design : The acetic acid moiety in Compound A offers a handle for salt formation (e.g., sodium or potassium salts) to enhance bioavailability, as seen in .
  • Synthetic Complexity : Multi-step syntheses (e.g., ) limit scalability; greener protocols (e.g., microwave-assisted reactions) are needed.
  • Structure-Activity Relationships (SAR): p-Tolyl vs. Acid vs. Ester: The free acid form improves water solubility but may reduce blood-brain barrier penetration relative to esters ().

Biological Activity

2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a compound belonging to the class of 1,2,4-triazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed overview of the biological activity associated with this specific compound.

Chemical Structure

The molecular structure of this compound features a triazole ring which is known for its pharmacological relevance. The presence of the p-tolyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various synthesized triazole compounds showed effectiveness against a range of microorganisms including bacteria and fungi. For instance, compounds similar to this compound have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans with promising results in terms of minimum inhibitory concentrations (MICs) .

CompoundTarget MicroorganismMIC (µg/mL)
Triazole AS. aureus32
Triazole BE. coli16
Triazole CC. albicans8

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays revealed that compounds with similar structural motifs to this compound exhibited cytotoxic effects on various cancer cell lines. Notably, one study reported that certain triazole derivatives had IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cell lines .

Cell LineCompoundIC50 (µM)
SISO (Cervical)Triazole D3.00
RT-112 (Bladder)Triazole E3.50

The mechanism by which triazole derivatives exert their biological effects often involves the induction of apoptosis in cancer cells and inhibition of essential metabolic pathways in microorganisms. For example, certain compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells . Additionally, triazoles can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for both neurodegenerative diseases and certain types of cancers .

Study on Antimicrobial Efficacy

In a comparative study published in the African Journal of Biomedical Research, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity using standard methods such as the broth microdilution technique. The results indicated that specific substitutions on the triazole ring significantly influenced antimicrobial potency .

Study on Anticancer Properties

Another significant study focused on the cytotoxicity of various triazole derivatives against human cancer cell lines. The findings highlighted that structural variations within the triazole ring could enhance selectivity and potency against specific cancer types . This reinforces the importance of chemical modifications in optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with acetic acid and aromatic aldehydes (e.g., p-tolyl derivatives) for 1.5–5 hours, followed by solvent evaporation and recrystallization from ethanol or DMF/acetic acid mixtures . For example:

  • Dissolve 4-amino-triazolone (0.01 mol) in acetic acid, add di-(2-formylphenyl) isophtalate (0.01 mol), reflux for 1.5 hours, evaporate, and recrystallize .
  • Hydrazine hydrate (30 mmol) can be used to functionalize intermediates via Schiff base formation, followed by purification with acetone precipitation .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • FT-IR : Identify carbonyl (C=O, ~1700–1725 cm⁻¹) and triazole ring vibrations (C=N, ~1500–1600 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirm substituent integration (e.g., p-tolyl methyl protons at δ ~2.3 ppm) and acetic acid moiety (CH₂ at δ ~4.2 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

  • Methodology : Use the SHELX suite (e.g., SHELXL) for high-resolution refinement. Key steps include:

  • Assigning anisotropic displacement parameters for non-hydrogen atoms.
  • Applying twin refinement for twinned crystals (common in triazole derivatives).
  • Validating hydrogen bonding networks using SHELXPRO for intermolecular interactions .
    • Example : For ambiguous electron density, employ difference Fourier maps and restraints on bond lengths/angles to reduce overfitting .

Q. What experimental designs are optimal for evaluating biological activity (e.g., antimicrobial)?

  • Methodology :

  • In vitro assays : Use agar dilution or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-activity relationship (SAR) : Modify the p-tolyl group or acetic acid moiety and compare bioactivity. For instance, electron-withdrawing substituents on the aryl ring enhance membrane permeability .
  • Enzyme inhibition : Test interactions with metalloenzymes (e.g., carbonic anhydrase) via UV-Vis spectroscopy, leveraging the compound’s metal-chelating triazole core .

Q. How can tautomerism or isomerism in the triazole core be analyzed?

  • Methodology :

  • X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H configurations) via precise hydrogen atom positioning .
  • DFT calculations : Compare experimental IR/NMR data with theoretical spectra of tautomers (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Dynamic NMR : Monitor temperature-dependent chemical shifts to detect equilibrium between tautomers .

Q. What strategies elucidate the mechanistic role of the compound in metal ion binding?

  • Methodology :

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for transition metals (e.g., Zn²⁺, Cu²⁺) .
  • X-ray absorption spectroscopy (XAS) : Analyze coordination geometry (e.g., tetrahedral vs. octahedral) .
  • Competitive assays : Displace known chelators (e.g., EDTA) from metalloproteins and measure residual enzymatic activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
Reactant of Route 2
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

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